Phyllohydroquinone1-Acetate
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Overview
Description
Phyllohydroquinone1-Acetate is a derivative of hydroquinone, a compound known for its various applications in the fields of chemistry, biology, and medicine. This compound is characterized by the presence of an acetate group attached to the hydroquinone structure, which can influence its chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of Phyllohydroquinone1-Acetate typically involves the acetoxylation of hydroquinone derivatives. One common method is the Thiele-Winter acetoxylation, which involves the reaction of 1,4- or 1,2-quinone derivatives with acetic anhydride in the presence of an acidic catalyst . The resulting triacetoxy derivatives are then hydrolyzed to the corresponding hydroxyhydroquinone derivatives under either acidic or basic conditions, followed by oxidation to yield the desired hydroxyquinone compounds .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, the purification and isolation of the compound are crucial steps to ensure the quality and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Phyllohydroquinone1-Acetate can undergo various chemical reactions, including:
Reduction: Reduction of this compound can yield hydroquinone derivatives, which have applications in different fields.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Substitution reactions often involve nucleophiles such as amines and thiols under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various quinone derivatives, hydroquinone derivatives, and substituted hydroquinones, each with distinct chemical and physical properties .
Scientific Research Applications
Phyllohydroquinone1-Acetate has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of Phyllohydroquinone1-Acetate involves its interaction with various molecular targets and pathways. For example, in biological systems, it can act as an antioxidant by scavenging free radicals and preventing oxidative damage . Additionally, its ability to undergo redox cycling can influence cellular processes and signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Hydroquinone: A well-known compound with similar chemical properties but lacking the acetate group.
Benzoquinone: Another quinone derivative with distinct reactivity and applications.
Naphthoquinone: A polycyclic aromatic quinone with unique biological activities.
Uniqueness
Phyllohydroquinone1-Acetate is unique due to the presence of the acetate group, which can influence its solubility, reactivity, and biological activities. This makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C33H50O3 |
---|---|
Molecular Weight |
494.7 g/mol |
IUPAC Name |
[4-hydroxy-2-methyl-3-[(E,7R,11R)-3,7,11,15-tetramethylhexadec-2-enyl]naphthalen-1-yl] acetate |
InChI |
InChI=1S/C33H50O3/c1-23(2)13-10-14-24(3)15-11-16-25(4)17-12-18-26(5)21-22-29-27(6)33(36-28(7)34)31-20-9-8-19-30(31)32(29)35/h8-9,19-21,23-25,35H,10-18,22H2,1-7H3/b26-21+/t24-,25-/m1/s1 |
InChI Key |
SHKSHVHAEZZSCS-LDKDYMQTSA-N |
Isomeric SMILES |
CC1=C(C2=CC=CC=C2C(=C1C/C=C(\C)/CCC[C@H](C)CCC[C@H](C)CCCC(C)C)O)OC(=O)C |
Canonical SMILES |
CC1=C(C2=CC=CC=C2C(=C1CC=C(C)CCCC(C)CCCC(C)CCCC(C)C)O)OC(=O)C |
Origin of Product |
United States |
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